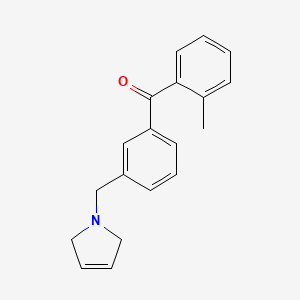

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone

描述

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone is a synthetic benzophenone derivative characterized by a methyl group at the 2-position of one aromatic ring and a 3-pyrrolinomethyl moiety at the 3'-position of the second ring. Benzophenones are widely studied for their diverse biological activities, including anticancer and antimicrobial properties, attributed to their ability to interact with cellular targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

属性

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEZFDOTDOLPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643464 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-59-8 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone typically involves the following steps:

Preparation of 3-pyrrolinomethyl benzophenone: This intermediate can be synthesized by the reaction of benzophenone with pyrrolidine in the presence of a suitable catalyst.

Methylation: The intermediate 3-pyrrolinomethyl benzophenone is then methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

The reaction conditions for these steps generally involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

2-Methyl-3’-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzhydrol derivatives.

Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

科学研究应用

Photochemical Applications

UV Absorption and Photostabilization:

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone is primarily recognized for its ability to absorb ultraviolet (UV) light. This property makes it suitable for use as a UV filter in various formulations, such as cosmetics and sunscreens. Its photostabilizing effects can enhance the stability of products exposed to sunlight, thereby prolonging their efficacy and shelf life .

Case Study: Cosmetic Formulations

In a study examining the effectiveness of various UV filters in cosmetic products, this compound demonstrated significant absorption across the UV spectrum. This capability not only protects the skin from harmful UV radiation but also prevents the degradation of other active ingredients in formulations .

Materials Science

Polymer Additives:

In materials science, this compound can be utilized as an additive in polymers to improve their resistance to UV degradation. By incorporating this compound into polymer matrices, manufacturers can enhance the longevity and durability of products exposed to sunlight .

Case Study: Coatings Development

Research on protective coatings has shown that adding this compound significantly reduces photodegradation in outdoor applications. The coatings maintained their structural integrity and aesthetic properties longer than those without this additive .

Potential Antioxidant Properties:

Emerging research suggests that this compound may possess antioxidant properties. This characteristic could make it beneficial in formulations aimed at reducing oxidative stress in biological systems .

Case Study: Cellular Studies

In vitro studies have indicated that this compound may mitigate oxidative damage in fibroblast cells when subjected to UV exposure. The results showed a reduction in reactive oxygen species (ROS) levels, suggesting its potential role as a protective agent in skin care products .

作用机制

The mechanism of action of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Table 1: Key Structural Analogues and Properties

- Substituent Position and Electronic Effects: Chlorine (e.g., 2,4-dichloro analog): Electron-withdrawing groups increase electrophilicity, enhancing reactivity in nucleophilic environments. Methyl (target compound): Electron-donating groups improve metabolic stability by reducing oxidative degradation. Methyl-substituted benzophenones may exhibit longer half-lives in vivo compared to halogenated analogs . Fluorine (3′-fluoro analog): Combines electronegativity with low polar surface area, optimizing bioavailability and target binding affinity .

生物活性

2-Methyl-3'-(3-pyrrolinomethyl)benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H19NO

- Molecular Weight: 277.36 g/mol

- CAS Number: 898789-59-8

Biological Activity Overview

Research indicates that 2-Methyl-3'-(3-pyrrolinomethyl)benzophenone exhibits several biological activities, including:

- Antimicrobial Properties: The compound has been investigated for its ability to inhibit various microbial strains.

- Anticancer Activity: Preliminary studies suggest it may have cytotoxic effects on cancer cells.

- Anti-inflammatory Effects: It shows potential in modulating inflammatory responses, particularly through inhibition of pro-inflammatory cytokines.

The biological activity of 2-Methyl-3'-(3-pyrrolinomethyl)benzophenone is thought to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The presence of the pyrrolidine moiety enhances its lipophilicity, allowing better cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

A study demonstrated that derivatives of benzophenone compounds, including 2-Methyl-3'-(3-pyrrolinomethyl)benzophenone, exhibited significant antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was observed to inhibit the proliferation of certain tumor cells with IC50 values indicating potent cytotoxicity. This effect is believed to stem from its ability to modulate pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Research indicates that 2-Methyl-3'-(3-pyrrolinomethyl)benzophenone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving LPS-stimulated human peripheral blood mononuclear cells (PBMC), the compound displayed notable inhibitory effects on these cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。